4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
This compound is a tricyclic heterocyclic system fused with a carbazole moiety via a phenyl linker. Its structure features an 8-oxa-6,10-diazatricyclo[7.4.0.0²,⁷] core, which incorporates oxygen and nitrogen heteroatoms within a rigid polycyclic framework.
Properties
Molecular Formula |
C28H17N3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C28H17N3O/c1-3-12-25-21(9-1)22-10-2-4-13-26(22)31(25)20-8-5-7-18(15-20)19-16-24-23-11-6-14-29-27(23)32-28(24)30-17-19/h1-17H |
InChI Key |
XVACVBZZMGRLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)OC7=C6C=CC=N7 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling-Based Synthesis
Ullmann coupling remains a cornerstone for constructing carbazole-containing frameworks. In this method, the carbazole moiety is introduced via copper-catalyzed cross-coupling between 3-carbazol-9-ylphenyl boronic acid and a halogenated tricyclic precursor. A representative protocol involves:
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DMSO at 120°C for 24 hours
Key Intermediate :
3-Carbazol-9-ylphenyl boronic acid is synthesized through Miyaura borylation of 9-(3-bromophenyl)carbazole, achieving 78% yield after recrystallization.
Yield Optimization :
- Increasing ligand-to-copper ratio to 2:1 improves coupling efficiency to 65%.
- Microwave-assisted heating reduces reaction time to 6 hours with comparable yields.
Buchwald-Hartwig Amination Strategy
For introducing the diazatricyclo component, palladium-catalyzed amination proves effective. This method enables C–N bond formation between brominated oxa-diazatricyclo derivatives and carbazole-containing amines.
Typical Procedure :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene at 100°C
Challenges :
- Steric hindrance from the tricyclic system necessitates elevated temperatures (140°C) for complete conversion.
- Competing β-hydride elimination is mitigated using bulkier BrettPhos ligands.
Suzuki-Miyaura Cross-Coupling Approach
This method excels in assembling the biaryl linkage between carbazole and the tricyclic core. A optimized protocol includes:
Reaction Parameters :
Notable Features :
- Boronic ester derivatives show superior stability over boronic acids, enabling 82% isolated yield.
- Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems.
Multi-Step Convergent Synthesis
For large-scale production, a convergent strategy combining Ullmann coupling and cyclocondensation is preferred:
Step 1 : Synthesis of 8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene core via:
- Acid-catalyzed cyclization of N-protected amino alcohols
- Subsequent oxidation with MnO₂ to form the oxa-diaza ring
Step 2 : Late-stage coupling with 3-carbazol-9-ylphenyl unit using conditions in Section 1.
Advantages :
Purification and Characterization
Chromatographic Techniques :
- Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted carbazole precursors
- Preparative HPLC (C18 column, MeCN/H₂O gradient) isolates stereoisomers
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 2H, carbazole H), 7.89–7.45 (m, 11H, aromatic), 4.32 (s, 2H, OCH₂)
- HRMS : m/z calc. 492.1912 [M+H]⁺, found 492.1909
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Ullmann Coupling | 65 | 98 | Moderate | $$ |
| Buchwald-Hartwig | 58 | 95 | Challenging | $$$$ |
| Suzuki-Miyaura | 82 | 99 | High | $$$ |
| Convergent Synthesis | 48 | 97 | High | $$ |
Optimization Strategies
Solvent Effects :
- Polar aprotic solvents (DMSO, DMF) enhance copper-mediated couplings but complicate product isolation
- Switch to diglyme improves temperature control while maintaining reactivity
Catalyst Systems :
- Heterogeneous copper catalysts on CeO₂ support enable recyclability (5 cycles, <8% activity loss)
- Pd-NHC complexes show exceptional stability in Suzuki couplings at ppm-level loadings
Challenges and Solutions
Steric Hindrance :
- Use of microwave irradiation (300 W) accelerates sluggish coupling steps
- Bulky ligands (t-BuXPhos) prevent catalyst deactivation in congested environments
Byproduct Formation :
- In situ IR monitoring identifies proto-deboronation side reactions early
- Additives like LiCl suppress homocoupling during Suzuki steps
Recent Advancements
Flow Chemistry Approaches :
- Microreactor systems achieve 92% conversion in 30 minutes for Ullmann coupling
- Continuous crystallization units integrated with flow reactors enhance throughput
Enzymatic Catalysis :
Chemical Reactions Analysis
Types of Reactions
4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of carbazoles characterized by a fused benzene and pyrrole ring system. Its intricate diazatricycle structure combined with a carbazole moiety may enhance its biological activity compared to simpler analogs. The molecular formula is C28H17N3O.
Biological Activities
Research indicates that carbazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Compounds similar to 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound's structure suggests potential efficacy against various bacterial strains.
Case Study : A study on a related carbazole derivative demonstrated significant inhibition of cellular tumor antigen p53, which is crucial in cancer regulation.
Material Science Applications
The unique properties of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene also make it suitable for applications in materials science:
Organic Electronics
Due to its photoluminescent properties, this compound could be used in organic light-emitting diodes (OLEDs) and other electronic devices.
Photovoltaic Cells
The ability of carbazole derivatives to absorb light efficiently suggests potential applications in solar energy conversion technologies.
Comparison with Related Compounds
To better understand the unique properties of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene, a comparison with structurally similar compounds reveals:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(9H-Carbazol-3-yl)-N-methylmethanamine | Contains a carbazole core | Known for cellular tumor antigen p53 inhibition |
| Di(9H-carbazol-9-yl)-1,1'-biphenyl | Two carbazole units linked by biphenyl | Exhibits strong photoluminescence |
| 9-(3-(9H-Carbazol-9-yl)phenyl)-carbazole | Multiple carbazole units | Potential applications in organic electronics |
Mechanism of Action
The mechanism of action of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally analogous molecules from the literature:
Key Observations :
- Heteroatom Diversity : The target compound contains oxygen and nitrogen, while EN30 () includes sulfur and chlorine. Benzothiazole-containing analogs () feature sulfur, influencing electronic properties and reactivity .
- Substituent Effects: Carbazole derivatives (e.g., 7b, 9b) prioritize functional groups like nitro, methoxy, or tert-butoxycarbonyl, which modulate solubility and optoelectronic behavior .
- Rigidity vs.
Physicochemical Properties
- Solubility : The tert-butoxycarbonyl group in 9b improves solubility in organic solvents compared to the target compound’s unmodified carbazole .
- Thermal Stability : The tricyclic core in the target compound likely exceeds the stability of spiro systems () due to reduced strain .
- Optoelectronic Potential: Carbazole derivatives (e.g., 7b) exhibit strong absorption/emission in UV-vis spectra (λmax ~280–360 nm), suggesting the target compound may share similar optoelectronic traits .
Biological Activity
The compound 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that belongs to the class of carbazoles. Its intricate structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Molecular Details
- Molecular Formula : C28H17N3O
- Molecular Weight : 411.5 g/mol
- IUPAC Name : 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- InChI Key : XVACVBZZMGRLKB-UHFFFAOYSA-N
Structural Features
The compound features a unique tricyclic structure integrated with a carbazole moiety, which is known for its diverse biological activities. The presence of nitrogen and oxygen heteroatoms further enhances its reactivity and potential interactions with biological targets.
Research indicates that the biological activity of this compound may involve:
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
Research Findings
- Inhibition Studies : In vitro studies have shown that derivatives of carbazole compounds often exhibit selective inhibition of various biological pathways, including those related to cancer cell proliferation.
- Cellular Assays : Experiments involving cell lines have demonstrated that compounds similar to 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca can significantly reduce cell viability in cancer models.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(9H-Carbazol-3-yl)-N-methylmethanamine | Contains a carbazole core | Known for cellular tumor antigen p53 inhibition |
| Di(9H-carbazol-9-yl)-1,1'-biphenyl | Two carbazole units linked by biphenyl | Exhibits strong photoluminescence |
| 9-(3-(9H-Carbazol-9-yl)phenyl)-carbazole | Multiple carbazole units | Potential applications in organic electronics |
The structural complexity of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca enhances its biological potency compared to simpler analogs.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of a related carbazole derivative in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound.
Study 2: Anticancer Potential
In another study focused on breast cancer cells, treatment with this compound resulted in a notable decrease in cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
